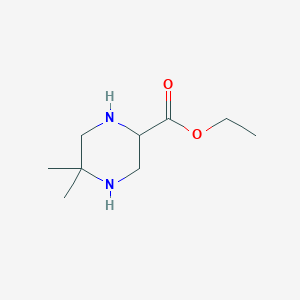![molecular formula C21H30O4 B13817448 (8R,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13817448.png)
(8R,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrocortisone-9,11,12,12-d4 is a deuterated form of hydrocortisone, a glucocorticoid hormone produced by the adrenal cortex. This compound is often used as an internal standard in mass spectrometry due to its stable isotopic labeling, which allows for precise quantification of hydrocortisone levels in biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrocortisone-9,11,12,12-d4 involves the incorporation of deuterium atoms at specific positions on the hydrocortisone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts under controlled reaction conditions. The process typically involves multiple steps, including the protection and deprotection of functional groups, as well as selective deuteration at the desired positions .
Industrial Production Methods
Industrial production of Hydrocortisone-9,11,12,12-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required isotopic purity and chemical specifications .
Chemical Reactions Analysis
Types of Reactions
Hydrocortisone-9,11,12,12-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to cortisone through the action of 11β-hydroxysteroid dehydrogenase.
Reduction: Formation of dihydrocortisols and tetrahydrocortisols through reduction reactions.
Substitution: Reactions involving the replacement of functional groups with deuterated analogs.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, catalysts, and specific enzymes like 11β-hydroxysteroid dehydrogenase. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include deuterated analogs of hydrocortisone, cortisone, and various reduced forms such as dihydrocortisols and tetrahydrocortisols .
Scientific Research Applications
Hydrocortisone-9,11,12,12-d4 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Mechanism of Action
Hydrocortisone-9,11,12,12-d4 exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements in the promoter regions of target genes. This interaction leads to the regulation of gene expression, resulting in anti-inflammatory and immunosuppressive effects . The compound also inhibits the activity of phospholipase A2 and nuclear factor kappa B, further contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Hydrocortisone-9,11,12,12-d4 is unique due to its deuterated nature, which provides enhanced stability and precision in analytical applications. Similar compounds include:
Cortisol-9,11,12,12-d4: Another deuterated form of cortisol used for similar purposes.
Cortisone-2,2,4,6,6,9,12,12-d8: A deuterated analog of cortisone with applications in mass spectrometry.
18-Hydroxycorticosterone-9,11,12,12-d4: A deuterated form of 18-hydroxycorticosterone used in biochemical studies.
These compounds share similar applications but differ in their specific isotopic labeling and target analytes, highlighting the versatility and specificity of Hydrocortisone-9,11,12,12-d4 in research and industrial settings.
Properties
Molecular Formula |
C21H30O4 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
(8R,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1/i6D,9D2,16D/t6-,15+,16-,17-,19-,20-,21-/m0 |
InChI Key |
WHBHBVVOGNECLV-KXPKTHLHSA-N |
Isomeric SMILES |
[H][C@]1([C@]2([C@@H](CCC3=CC(=O)CC[C@@]32C)[C@@H]4CC[C@@]([C@]4(C1([2H])[2H])C)(C(=O)CO)O)[2H])[2H] |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [5-[(4-Fluorophenyl) (Hydroxyimino)Methyl]-1H-Benzimidazol-2-yl]Carbamate](/img/structure/B13817367.png)
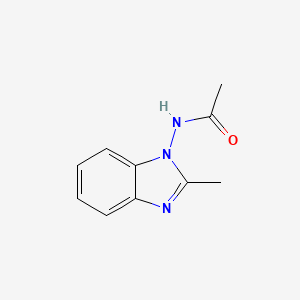
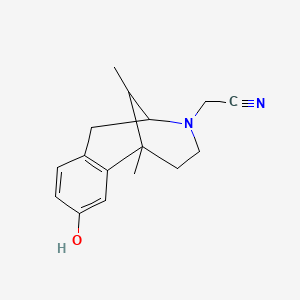
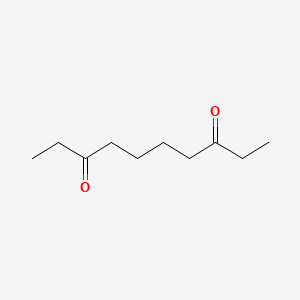
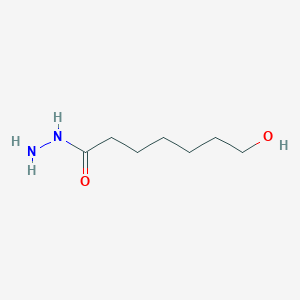
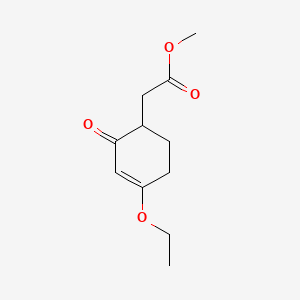
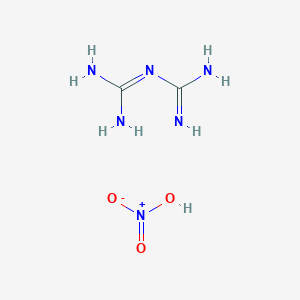
![N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B13817406.png)
![(NE)-N-[(4-propan-2-ylcyclohexa-1,3-dien-1-yl)methylidene]hydroxylamine](/img/structure/B13817408.png)
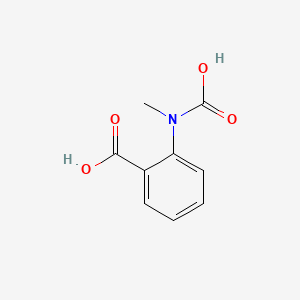

![3-Pyridinecarboxylic acid, 2-[[4-hydroxy-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B13817426.png)
![3-Methyl-2-oxidotriazolo[4,5-c]pyridin-2-ium](/img/structure/B13817438.png)
